Tenuigenin
Overview
Description
Tenuigenin is a major active component extracted from the roots of Polygala tenuifolia Willd, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and cognitive-enhancing effects . This compound is known for its ability to promote the proliferation and differentiation of hippocampal neural stem cells, making it a promising candidate for treating neurodegenerative diseases .
Mechanism of Action
Tenuigenin is a major active component isolated from the root of the Chinese herb Polygala tenuifolia . It has been shown to possess a variety of pharmacological activities, including anti-oxidation, anti-inflammation, and anti-apoptosis .
Target of Action
This compound’s primary targets include the NLRP3 inflammasome and the JAK2/STAT3 signaling pathway . The NLRP3 inflammasome plays a crucial role in the pathogenesis of Parkinson’s disease (PD), and its activation leads to inflammation . The JAK2/STAT3 signaling pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by suppressing their activation. It inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation . It also differentially regulates the JAK2/STAT3 and SOCS3 signaling interaction, which contributes to its neuroprotective effects .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the NLRP3 inflammasome activation, which leads to a decrease in interleukin-1β secretion . It also modulates the crosstalk between the JAK2/STAT3 and SOCS3 signaling pathways . These actions result in reduced inflammation and neuroprotection.
Result of Action
This compound’s action results in several molecular and cellular effects. It increases striatal dopaminergic levels and improves motor impairment . It also significantly ameliorates the degeneration of dopaminergic neurons . On a cellular level, it reduces intracellular reactive oxygen species (ROS) production and suppresses cell apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of lipopolysaccharide (LPS), this compound attenuates microglia activation in the substantia nigra via suppressing NLRP3 inflammasome . .
Biochemical Analysis
Biochemical Properties
Tenuigenin interacts with various enzymes and proteins. It has been found to suppress the secretion of β-amyloid (Aβ) in APP 695 SH-SY5Y cells by inhibiting beta-site APP-cleaving enzyme 1 (BACE1) or β-secretase . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to increase striatal dopaminergic levels and improve motor impairment induced by MPTP . Furthermore, it significantly ameliorates the degeneration of dopaminergic neurons . In hippocampal neural stem cells, this compound promotes proliferation and differentiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of NLRP3 inflammasome via downregulating reactive oxygen species (ROS) . This leads to a decrease in caspase-1 cleavage and interleukin-1β secretion in BV2 microglia cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function. For instance, it has been shown to protect dopaminergic neurons from inflammation partly through inhibition of NLRP3 inflammasome activation in microglia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenuigenin is primarily isolated from the roots of Polygala tenuifolia through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Polygala tenuifolia roots. The process includes drying and grinding the roots, followed by solvent extraction and chromatographic purification. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tenuigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Tenuigenin has been extensively studied for its applications in various fields:
Chemistry:
- Used as a precursor for synthesizing novel compounds with improved pharmacological properties.
Biology:
- Promotes the proliferation and differentiation of neural stem cells, making it valuable for research in neurogenesis and brain repair .
Medicine:
- Exhibits neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Shows anti-inflammatory properties, which can be beneficial in treating inflammatory conditions .
Industry:
Comparison with Similar Compounds
Polygala Saponins: These compounds are precursors to tenuigenin and senegenin, and they exhibit similar pharmacological activities.
Uniqueness of this compound:
- This compound is unique in its ability to promote the proliferation and differentiation of neural stem cells, a property not commonly observed in other similar compounds .
- Its dual action of neuroprotection and cognitive enhancement makes it a promising candidate for treating neurodegenerative diseases .
Biological Activity
Tenuigenin (TNG), a saponin derived from the root of the traditional Chinese herb Polygala tenuifolia, has garnered significant attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, particularly focusing on its anti-inflammatory, neuroprotective, and cytoprotective properties.
1. Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. Research indicates that TNG significantly reduces the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Specifically, TNG treatment resulted in decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes, which are critical for inflammatory responses.
Key Findings:
- Reduction in Pro-inflammatory Cytokines : TNG administration decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models, demonstrating its ability to modulate inflammatory cytokine release .
- Inhibition of MAPK and NF-κB Pathways : TNG inhibits phosphorylation of JNK1/2, ERK1/2, p38 MAPK, and NF-κB (p65), which are essential for inflammation signaling .
- Nrf2/HO-1 Signaling Activation : TNG promotes the expression of heme oxygenase-1 (HO-1) through nuclear translocation of Nrf2, contributing to its anti-inflammatory properties .
2. Neuroprotective Effects
This compound has been shown to protect neurons from various forms of damage, particularly in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Case Studies:
- Parkinson's Disease Model : In a study involving LPS-induced dopaminergic neuron damage in rats, TNG treatment improved the survival rate of tyrosine hydroxylase-immunoreactive neurons by 75% and significantly restored dopamine levels in the striatum .
- Cognitive Dysfunction : TNG has demonstrated efficacy in reducing tau protein hyperphosphorylation and oxidative stress in streptozotocin-induced Alzheimer's models, thereby improving cognitive function .
Mechanistic Insights:
- Autophagy Activation : TNG enhances the expression of PINK1 and Parkin, promoting mitochondrial quality control through autophagy .
- Neural Stem Cell Proliferation : TNG stimulates the proliferation and differentiation of neural stem cells into neurons and astrocytes, which may contribute to its neuroprotective effects .
3. Cytoprotective Properties
This compound also exhibits cytoprotective effects against oxidative stress and ferroptosis.
Research Findings:
- Oxidative Stress Modulation : In PC12 cells exposed to corticosterone-induced toxicity, TNG reduced oxidative stress markers and improved cell viability by modulating antioxidant enzyme activity .
- Ferroptosis Inhibition : TNG has been shown to inhibit ferroptosis-related protein expression in neuronal cells, indicating potential therapeutic applications in conditions associated with iron overload and oxidative damage .
Summary Table: Biological Activities of this compound
Activity Type | Mechanism | Model/System | Key Findings |
---|---|---|---|
Anti-inflammatory | Inhibition of iNOS and COX-2 | RAW 264.7 macrophages | Reduced PGE2 and NO production |
MAPK/NF-κB pathway inhibition | Animal models | Decreased TNF-α and IL-1β levels | |
Neuroprotection | Promotion of PINK1/Parkin | Dopaminergic neurons | Improved neuron survival in PD models |
Reduction of tau hyperphosphorylation | Alzheimer's models | Enhanced cognitive function | |
Cytoprotection | Modulation of oxidative stress | PC12 cells | Increased cell viability under stress |
Ferroptosis inhibition | Neuronal models | Reduced ferroptosis-related protein expression |
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,8aS,12aS,13S,14aR,14bR)-13-(chloromethyl)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45ClO6/c1-26(2)10-11-30(25(36)37)9-6-17-22(18(30)13-26)16(15-31)12-21-27(17,3)8-7-20-28(21,4)14-19(32)23(33)29(20,5)24(34)35/h16,18-21,23,32-33H,6-15H2,1-5H3,(H,34,35)(H,36,37)/t16-,18+,19+,20-,21+,23+,27+,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHJIJJSDGEHNS-MYLFLSLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3=C(C2C1)C(CC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)CCl)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@@H](C4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CCl)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947632 | |
Record name | Senegenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2469-34-3 | |
Record name | Senegenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2469-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Senegenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Senegenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2469-34-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SENEGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06S1QH951L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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